1-(1-Ethoxyethyl)pyrazole-4-boronic Acid
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Overview
Description
1-(1-Ethoxyethyl)pyrazole-4-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a pyrazole ring substituted with a boronic acid group and an ethoxyethyl group, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxyethyl)pyrazole-4-boronic acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method is the reaction of 1-(1-ethoxyethyl)pyrazole with boronic acid under suitable conditions to yield the desired boronic acid derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethoxyethyl)pyrazole-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with halides or pseudohalides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
1-(1-Ethoxyethyl)pyrazole-4-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyethyl)pyrazole-4-boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide, forming a palladium complex.
Transmetalation: The boronic acid derivative transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final coupled product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Another boronic acid derivative used in similar reactions.
4-Pyrazoleboronic acid pinacol ester: A related compound with similar applications in organic synthesis.
1-Boc-pyrazole-4-boronic acid pinacol ester: Used in the synthesis of biologically active molecules.
Uniqueness
1-(1-Ethoxyethyl)pyrazole-4-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ethoxyethyl group provides additional steric and electronic effects that can influence the outcome of reactions, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
[1-(1-ethoxyethyl)pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O3/c1-3-13-6(2)10-5-7(4-9-10)8(11)12/h4-6,11-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWOAHNBUJYQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(C)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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